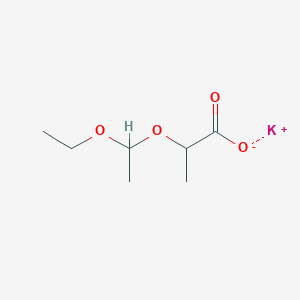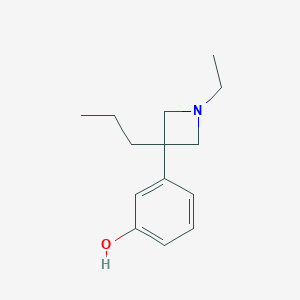
trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate
Overview
Description
trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate: is a chemical compound with the molecular formula C15H19FO2 and a molecular weight of 250.31 g/mol . It is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate typically involves the esterification of 4-ethylcyclohexanecarboxylic acid with 4-fluorophenol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: : trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions: : The reactions typically require specific conditions such as controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to proceed efficiently .
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Chemistry: : In chemistry, trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate is used as a building block for synthesizing more complex molecules .
Biology: : Its applications in biology are less common but may include studies on molecular interactions and binding affinities .
Medicine: : There is limited information on its direct use in medicine, but it may serve as a precursor for developing pharmaceutical compounds .
Industry: : Industrial applications are minimal, primarily due to its specialized use in research .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other fluorophenyl esters and cyclohexanecarboxylates .
Uniqueness: : What sets trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate apart is its specific structural configuration, which may confer unique reactivity and binding properties .
List of Similar Compounds
- 4-Fluorophenyl 4-methylcyclohexanecarboxylate
- 4-Fluorophenyl 4-propylcyclohexanecarboxylate
- 4-Fluorophenyl 4-butylcyclohexanecarboxylate
Properties
IUPAC Name |
(4-fluorophenyl) 4-ethylcyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FO2/c1-2-11-3-5-12(6-4-11)15(17)18-14-9-7-13(16)8-10-14/h7-12H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCODTMZSONXRIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599274 | |
| Record name | 4-Fluorophenyl 4-ethylcyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100633-61-2 | |
| Record name | 4-Fluorophenyl 4-ethylcyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[2-(2-Morpholinoethoxy)phenyl]methanol](/img/structure/B12435.png)
![(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol](/img/structure/B12438.png)





